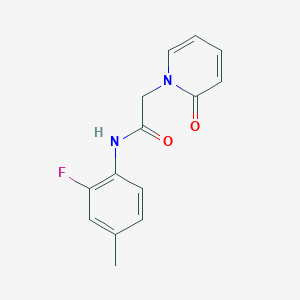
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as FMePyA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMePyA is a pyridine-based compound that has a molecular weight of 268.29 g/mol. This compound is synthesized using a specific method that involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-fluoro-4-methylbenzoyl chloride.
作用機序
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide exerts its biological effects by inhibiting the activity of specific enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of COX-2. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to induce autophagy, a process of cellular degradation, in cancer cells.
実験室実験の利点と制限
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized using a specific method. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to have low toxicity, making it a suitable candidate for use in in vitro and in vivo experiments. However, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the study of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential direction is the development of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide analogs with improved solubility and bioavailability. Another direction is the study of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in vivo. Overall, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has potential for use in various fields of scientific research, and further studies are warranted to fully explore its potential.
合成法
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-oxo-1-pyrrolidineacetamide with triethylamine to form a pyrrolidine intermediate. The intermediate is then reacted with 2-fluoro-4-methylbenzoyl chloride in the presence of a base to form N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent in the treatment of cancer. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
特性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-10-5-6-12(11(15)8-10)16-13(18)9-17-7-3-2-4-14(17)19/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOMFMFZDZELND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)










